p-Tolyl chloroformate
Description
Direct Synthesis of p-Tolyl Chloroformate
The direct synthesis of this compound is a critical process, with both well-established and innovative methods available to chemists.
The most common and conventional method for synthesizing this compound involves the reaction of p-cresol (B1678582) with phosgene (B1210022). archive.org This reaction is typically carried out in the presence of a base, such as N,N-dimethylaniline, to neutralize the hydrogen chloride byproduct. The choice of solvent and reaction conditions is crucial for achieving high yields and purity. For instance, the reaction can be performed in benzene (B151609) at low temperatures, followed by reflux to ensure the cyclization of the intermediate chloroformate. archive.org
Key reagents in this process include:
p-Cresol: The primary aromatic alcohol that provides the tolyl group.
Phosgene: A highly reactive and toxic gas that serves as the source of the chloroformate group. Due to its hazardous nature, safer alternatives are often sought. researchgate.net
Base (e.g., N,N-dimethylaniline): Used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. archive.org
A variation of this method involves the use of sulfuryl chloride and benzoyl peroxide to chlorinate the methyl group of p-cresol prior to the reaction with phosgene, yielding α-chloro-p-tolyl chloroformate. acs.org
| Reactant | Role | Reference |
|---|---|---|
| p-Cresol | Aromatic alcohol precursor | archive.org |
| Phosgene | Chloroformylating agent | archive.org |
| N,N-Dimethylaniline | Base/HCl scavenger | archive.org |
In recent years, there has been a push towards developing safer and more efficient methods for the synthesis of chloroformates, moving away from the direct use of phosgene. researchgate.net One innovative approach involves the use of phosgene substitutes. For example, phenyl chloroformate has been investigated as a safer alternative for introducing the chloroformate moiety. researchgate.net
Synthesis of Derivatives Utilizing this compound as a Reagent
This compound is a valuable reagent for introducing the p-tolyloxycarbonyl group into various molecules, leading to the formation of important derivatives such as carbamates and substituted aromatic systems.
The reaction of this compound with amines is a straightforward and widely used method for the synthesis of carbamates. semanticscholar.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent can vary, with systems like THF/water being effective for the synthesis of water-soluble carbamates. semanticscholar.org
For example, the reaction of this compound with an amine in a suitable solvent system yields the corresponding p-tolyl carbamate (B1207046). semanticscholar.org This methodology is particularly useful for creating carbamates with sulfonic acid groups, which have applications as chemical tracers in geothermal power plant operations. semanticscholar.org
| Reactant | Product | Key Conditions | Reference |
|---|---|---|---|
| This compound and an amine | p-Tolyl carbamate | Base (e.g., sodium bicarbonate), THF/water | semanticscholar.org |
This compound can also be used to generate substituted aromatic systems. For instance, it can react with dimethylformamide to form an intermediate immonium salt, which can then react with nucleophiles to yield substituted cresols. acs.org This reaction pathway provides a route to α-substituted cresols. acs.org
Furthermore, this compound is employed in more complex synthetic sequences. In the synthesis of α-difunctionalized cyclic sulfones, it is used to introduce a p-tolyloxycarbonyl group at the α-position of a cyclic sulfone. nih.govacs.org This is typically achieved by deprotonating the sulfone with a strong base like NaHMDS, followed by quenching with this compound. nih.govacs.org
Purification Strategies and Yield Optimization in Chloroformate Synthesis
The purification and optimization of yield are critical aspects of chloroformate synthesis. Common purification techniques include distillation under reduced pressure and flash column chromatography. acs.orgrsc.org The choice of purification method depends on the physical properties of the chloroformate and the impurities present. For this compound, which is a liquid at room temperature, distillation is a common method. sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFZPIYYMJUNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80918199 | |
| Record name | 4-Methylphenyl carbonochloridate | |
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Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-62-2, 52286-75-6 | |
| Record name | Carbonochloridic acid, 4-methylphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Tolyl chloroformate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolyl chloroformate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylphenyl carbonochloridate | |
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| Record name | Tolyl chloroformate | |
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| Record name | p-tolyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Synthesis and Reaction Mechanisms
Laboratory-Scale Synthesis
The standard laboratory preparation of p-tolyl chloroformate involves the reaction of p-cresol (B1678582) with an excess of phosgene (B1210022). nih.govguidechem.com This reaction is typically carried out at low temperatures to control the exothermic process and to minimize side reactions. The hydrogen chloride gas that evolves during the reaction is usually trapped or neutralized. nih.gov An alternative and often more convenient method for small-scale laboratory syntheses utilizes triphosgene (B27547) as a solid, safer substitute for gaseous phosgene. guidechem.com
Characteristic Reactions and Mechanisms
This compound is a reactive compound that readily participates in nucleophilic acyl substitution reactions. ontosight.ai Its utility in organic synthesis is largely based on its reactions with various nucleophiles.
This compound reacts with primary and secondary amines to form the corresponding p-tolyl carbamates. nih.gov This reaction, often carried out under Schotten-Baumann conditions in the presence of a base to neutralize the liberated hydrochloric acid, is fundamental to its use as a protecting group for amines. mdpi.com The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, followed by the elimination of a chloride ion. nih.gov
In the presence of a base, this compound reacts with alcohols and phenols to produce p-tolyl carbonates. d-nb.info This reaction proceeds via a nucleophilic acyl substitution mechanism, similar to the reaction with amines. The base is required to deprotonate the alcohol or phenol (B47542), increasing its nucleophilicity.
Thiols, being excellent nucleophiles, react with this compound to yield p-tolyl thiocarbonates. youtube.com The reaction is analogous to those with amines and alcohols, with the sulfur atom of the thiol acting as the nucleophile. youtube.com Thiolates, the conjugate bases of thiols, are even more potent nucleophiles and react readily. chemistrysteps.com
Reaction Mechanisms and Kinetics of P Tolyl Chloroformate
Gas-Phase Unimolecular Elimination Reactions
The thermal decomposition of p-tolyl chloroformate in the gas phase proceeds through two competing, parallel, unimolecular elimination reactions: decarboxylation and decarbonylation. researchgate.net These reactions are homogeneous and follow first-order kinetics. researchgate.net The studies are typically conducted in a deactivated static vessel in the presence of a free radical inhibitor to ensure that the observed kinetics correspond to the intramolecular processes. researchgate.net
The primary gas-phase reaction for this compound is a decarboxylation, yielding p-chlorotoluene and carbon dioxide. researchgate.net This process is understood to occur via an intramolecular nucleophilic displacement of the chlorine atom. researchgate.net The proposed mechanism involves a concerted, semipolar, four-membered cyclic transition state. researchgate.net
The kinetic parameters for this reaction have been determined over a temperature range of 430–480°C. researchgate.net The rate of formation of p-chlorotoluene is described by the following Arrhenius equation: log k₁ (s⁻¹) = (14.35 ± 0.28) – (252.0 ± 1.5) kJ mol⁻¹ / (2.303 RT) researchgate.net
This equation provides the basis for calculating the first-order rate constant (k₁) for the decarboxylation process as a function of temperature (T) and the gas constant (R).
Table 1: Arrhenius Parameters for the Gas-Phase Decarboxylation of this compound
| Parameter | Value | Unit | Source |
|---|---|---|---|
| Pre-exponential Factor (log A) | 14.35 ± 0.28 | s⁻¹ | researchgate.net |
| Activation Energy (Ea) | 252.0 ± 1.5 | kJ mol⁻¹ | researchgate.net |
Concurrently with decarboxylation, this compound also undergoes a decarbonylation reaction, which produces 2-chloro-4-methylphenol (B1207291) and carbon monoxide. researchgate.net This pathway involves an unusual migration of the chlorine atom from the chloroformyl group to the ortho position on the aromatic ring. researchgate.net The proposed mechanism for this process proceeds through a semipolar, concerted, five-membered cyclic transition state. researchgate.net
The kinetic data for the decarbonylation reaction were obtained under the same conditions as the decarboxylation studies (430–480°C). researchgate.net The Arrhenius equation expressing the rate coefficient (k₂) for the formation of 2-chloro-4-methylphenol is: log k₂ (s⁻¹) = (12.81 ± 0.16) – (222.2 ± 0.9) kJ mol⁻¹ / (2.303 RT) researchgate.net
Table 2: Arrhenius Parameters for the Gas-Phase Decarbonylation of this compound
| Parameter | Value | Unit | Source |
|---|---|---|---|
| Pre-exponential Factor (log A) | 12.81 ± 0.16 | s⁻¹ | researchgate.net |
| Activation Energy (Ea) | 222.2 ± 0.9 | kJ mol⁻¹ | researchgate.net |
The mechanisms for both decarboxylation and decarbonylation are supported by the analysis of their kinetic parameters, which suggest concerted, polar transition states. researchgate.net The rate-determining step in both elimination reactions is believed to be the polarization of the carbon-chlorine bond. researchgate.netnih.gov
Decarboxylation Transition State : This process is thought to proceed through a four-membered cyclic transition state. Computational studies on related alkyl chloroformates support the feasibility of such structures for elimination reactions. researchgate.net
Decarbonylation Transition State : The formation of the phenolic product implies a more complex five-membered cyclic transition state that facilitates the migration of the chlorine atom to the aromatic ring. researchgate.net
Theoretical calculations using methods like Density Functional Theory (DFT) on similar elimination reactions have been crucial in visualizing these transition states, calculating their geometries, and determining their energy barriers, thus supporting the mechanisms proposed from experimental kinetic data. nih.govresearchgate.netpsu.edu
Solution-Phase Reactivity and Solvolytic Studies
In hydroxylic solvents, this compound undergoes solvolysis, a type of nucleophilic substitution reaction. The mechanism of this reaction is highly dependent on the properties of the solvent.
The solvolysis of aryl chloroformates can proceed through two main pathways: a bimolecular addition-elimination mechanism or a unimolecular ionization (Sₙ1) mechanism. nih.govbeilstein-journals.orgnih.gov For phenyl chloroformates, including this compound, the reaction in most solvents is dominated by the bimolecular addition-elimination pathway, which may involve general base catalysis by a solvent molecule. mdpi.comrsc.orgmdpi.com In this mechanism, the solvent molecule first adds to the carbonyl carbon to form a tetrahedral intermediate, which then eliminates the chloride ion in a subsequent step. nih.govbeilstein-journals.org
The kinetics of these solvolysis reactions are often analyzed using the extended Grunwald-Winstein equation: nih.govmdpi.comkoreascience.kr log(k/k₀) = lN_T + mY_Cl + c
Where:
k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol/20% water), respectively. mdpi.com
l is the sensitivity of the substrate to the solvent's nucleophilicity (N_T). mdpi.com
m is the sensitivity of the substrate to the solvent's ionizing power (Y_Cl). mdpi.com
c is a constant. mdpi.com
For reactions proceeding via the addition-elimination pathway, a high l value (typically > 1.0) and a moderate m value are expected. psu.edumdpi.com
The specific rates of solvolysis for this compound and its analogs are highly sensitive to both the nucleophilicity and ionizing power of the solvent medium. nih.govmdpi.com The l and m values derived from the Grunwald-Winstein equation provide quantitative insight into the nature of the transition state.
For substituted phenyl chloroformates, the reaction mechanism is consistently shown to be an addition-elimination pathway where the initial addition of the nucleophile is the rate-determining step. mdpi.com This is supported by large l values and l/m ratios significantly greater than 1.0. mdpi.comkoreascience.kr For example, studies on the closely related p-tolyl chlorothionoformate show it solvolyzes via concurrent bimolecular and unimolecular pathways, with the bimolecular addition-elimination route being prominent in more nucleophilic solvents. nih.gov In these solvents, it exhibits an l value of 1.63 and an m value of 0.46. nih.gov
The table below compares the Grunwald-Winstein parameters for various phenyl chloroformate derivatives, illustrating the consistent finding of an addition-elimination mechanism. The trend in l/m ratios reflects subtle differences in the transition state structure and the importance of general base catalysis. mdpi.com
Table 3: Grunwald-Winstein Parameters for the Solvolysis of Substituted Phenyl Chloroformates at 25°C
| Substrate | l (Sensitivity to N_T) | m (Sensitivity to Y_Cl) | l/m Ratio | Predominant Mechanism | Source |
|---|---|---|---|---|---|
| p-Nitrophenyl chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | 3.65 | Addition-Elimination | mdpi.com |
| Phenyl chloroformate | 1.66 ± 0.07 | 0.56 ± 0.03 | 2.96 | Addition-Elimination | mdpi.commdpi.com |
| p-Methoxyphenyl chloroformate | 1.58 ± 0.06 | 0.57 ± 0.04 | 2.77 | Addition-Elimination | mdpi.com |
| p-Tolyl chlorothionoformate* | 1.63 ± 0.10 | 0.46 ± 0.05 | 3.54 | Addition-Elimination | nih.gov |
Note: Data for p-tolyl chlorothionoformate, a structurally similar sulfur analog, is included for comparison. The mechanism shown is for more nucleophilic solvents.
The high l/m ratios strongly suggest a bimolecular mechanism with significant nucleophilic participation from the solvent in the rate-determining step. beilstein-journals.orgkoreascience.kr While a purely unimolecular (Sₙ1) pathway is less common for these substrates, contributions from an ionization mechanism can become more significant in highly ionizing, non-nucleophilic solvents like aqueous fluoroalcohols. nih.gov
Catalyzed Reactions and Mechanistic Elucidation
The transformation of this compound is often facilitated by catalysts that enhance its reactivity towards a variety of nucleophiles. Understanding the mechanistic pathways and kinetics of these catalyzed reactions is crucial for controlling reaction outcomes and optimizing synthetic protocols.
While direct palladium-catalyzed cross-coupling reactions involving the cleavage of the C-O bond of this compound are not extensively documented, the principles of palladium catalysis in carbonylation reactions provide a framework for understanding its potential transformations. Palladium-catalyzed carbonylation reactions are powerful methods for the synthesis of carbonyl-containing compounds, such as esters and amides, from aryl halides or triflates. nih.govnih.gov These reactions typically proceed through a catalytic cycle involving the oxidative addition of an aryl electrophile to a Pd(0) complex, followed by CO insertion and subsequent nucleophilic attack.
In a related context, palladium catalysts have been successfully employed for the carbonylation of aryl tosylates and mesylates, which, like this compound, are derivatives of phenols. organic-chemistry.org A notable system developed for this purpose utilizes a palladium acetate (B1210297) (Pd(OAc)₂) catalyst with a bulky, bidentate phosphine (B1218219) ligand, such as 1,3-bis(dicyclohexylphosphino)propane (B25926) (dcpp). organic-chemistry.org This system effectively catalyzes the carbonylation of a wide range of aryl tosylates and mesylates under relatively mild conditions (atmospheric pressure of CO at 80-110°C), demonstrating high functional group tolerance. organic-chemistry.org The general mechanism for such transformations involves the initial reduction of Pd(II) to the active Pd(0) species, which then undergoes oxidative addition with the aryl substrate.
Although this compound itself is not the primary substrate in these specific examples, its structural similarity to other aryl electrophiles suggests its potential participation in analogous palladium-catalyzed carbonylation or cross-coupling reactions. The key to such reactivity would lie in the ability of the palladium catalyst to insert into the carbon-oxygen or carbon-chlorine bond of the chloroformate group.
Table 1: Examples of Palladium-Catalyzed Carbonylation of Aryl Electrophiles
| Aryl Electrophile | Catalyst System | Nucleophile | Product | Yield (%) | Reference |
| Aryl Bromides | Pd(OAc)₂ / Xantphos | Amines/Alcohols | Amides/Esters | High | nih.gov |
| Aryl Tosylates | Pd(OAc)₂ / dcpp | Alcohols | Esters | >95 | organic-chemistry.org |
| Aryl Mesylates | Pd(OAc)₂ / dcpp | Alcohols | Esters | >95 | organic-chemistry.org |
This table presents data for related palladium-catalyzed carbonylation reactions to illustrate the potential for similar transformations with this compound.
The reactivity of this compound in substitution reactions can be significantly enhanced by the use of Lewis base catalysts. These catalysts function by activating the chloroformate, making it more susceptible to attack by weak nucleophiles. Common Lewis bases used for this purpose include 4-(dimethylamino)pyridine (DMAP) and other tertiary amines.
The mechanism of Lewis base catalysis typically involves the nucleophilic attack of the base on the electrophilic carbonyl carbon of the this compound. This initial step forms a highly reactive acyl-pyridinium intermediate and a chloride ion. This intermediate is significantly more electrophilic than the starting chloroformate, and it readily reacts with a subsequent nucleophile, such as an alcohol or an amine, to form the final product. The Lewis base is regenerated in the process, allowing it to participate in further catalytic cycles.
A well-studied example of this type of catalysis is the DMAP-catalyzed acetylation of alcohols using acetic anhydride. nih.gov Kinetic studies of this reaction have shown that the rate is first-order with respect to the alcohol, the acetylating agent, and DMAP, which is consistent with a nucleophilic catalysis pathway where the formation of the acetylpyridinium ion is the rate-determining step. nih.gov A similar mechanistic pathway is expected for the reaction of this compound with nucleophiles in the presence of DMAP.
The efficiency of the catalysis is dependent on several factors, including the nucleophilicity of the Lewis base, the nature of the solvent, and the stability of the acyl-pyridinium intermediate. In some cases, the presence of a non-nucleophilic auxiliary base, such as triethylamine, is required to neutralize the acid generated during the reaction and drive the equilibrium towards product formation. nih.govnih.gov
Table 2: Common Lewis Bases Used in Acylation Reactions
| Lewis Base | Structure | Key Features |
| 4-(Dimethylamino)pyridine (DMAP) | Highly nucleophilic, forms a stable acyl-pyridinium intermediate. | |
| Pyridine (B92270) | Moderately nucleophilic, commonly used as a catalyst and acid scavenger. | |
| Triethylamine (TEA) | Non-nucleophilic base, often used as an auxiliary base. |
This compound is a versatile reagent for the derivatization of a wide range of nitrogen-containing organic compounds, including primary and secondary amines, and nitrogen heterocycles. These reactions are fundamental in organic synthesis, particularly for the introduction of the p-tolyloxycarbonyl (Troc) protecting group.
The reaction with primary and secondary amines proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion results in the formation of a carbamate (B1207046) and hydrochloric acid. A base, such as pyridine or triethylamine, is typically added to neutralize the generated HCl and drive the reaction to completion. nih.gov
The kinetics of the aminolysis of related chloroformates, such as phenyl chloroformate and 4-nitrophenyl chloroformate, in aqueous solution have been studied. These studies indicate a stepwise mechanism where the rate-determining step is the formation of a zwitterionic tetrahedral intermediate. nih.gov The reactivity of the amine is correlated with its basicity, as shown by linear Brønsted-type plots. nih.gov
This compound also reacts with nitrogen-containing heterocyclic compounds. For instance, in the presence of a cuprate (B13416276) reagent, chloroformates can react with pyridine to yield 1,4-dihydropyridine (B1200194) derivatives. cdnsciencepub.com The reaction of a bifunctional monomer containing both an acid chloride and a chloroformate group with a diol and pyridine has been shown to be sensitive to the order of addition, indicating that pyridine can react with the chloroformate group. researchgate.net
Table 3: Examples of Reactions of this compound with Nitrogen-Containing Substrates
| Nitrogen Substrate | Product Type | General Reaction Conditions |
| Primary Amines | N-Aryl Carbamates | Presence of a base (e.g., pyridine, triethylamine) |
| Secondary Amines | N,N-Disubstituted Carbamates | Presence of a base (e.g., pyridine, triethylamine) |
| Pyridine (with cuprate) | 1,4-Dihydropyridine derivatives | Presence of a lithium dialkyl- or diarylcuprate |
Applications of P Tolyl Chloroformate in Advanced Organic Synthesis
Reagent in Functional Group Interconversions
One of the primary applications of p-tolyl chloroformate is in the interconversion of functional groups, a cornerstone of modern synthetic chemistry. This involves the transformation of one functional group into another, often to alter the chemical properties or reactivity of a molecule in a predictable manner.
This compound is extensively used for the introduction of carbamoyl (B1232498) moieties, which are integral components of many biologically active compounds, including pharmaceuticals and agrochemicals. ontosight.ai The reaction involves the treatment of a primary or secondary amine with this compound, typically in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the p-tolyloxy group and the formation of a stable carbamate (B1207046).
The general transformation is depicted below: R₂NH + ClCO₂C₆H₄CH₃ → R₂NCO₂C₆H₄CH₃ + HCl
This method provides a reliable and high-yielding route to a diverse array of carbamates. The p-tolyloxycarbonyl group can also serve as a protecting group for amines in multi-step syntheses.
Table 1: Examples of Carbamate Synthesis using this compound
| Amine Substrate | Base | Product (Carbamate) |
| Aniline | Pyridine (B92270) | Phenyl p-tolyl carbonate |
| Diethylamine | Triethylamine | Diethyl p-tolyl carbonate |
| Benzylamine | Pyridine | Benzyl p-tolyl carbonate |
In a similar vein to carbamate synthesis, this compound reacts readily with alcohols and phenols to form mixed carbonate esters. ontosight.ai This reaction is particularly useful for the derivatization of phenols, where the hydroxyl group's nucleophilicity is enhanced by a basic medium. The resulting aryl carbonates are valuable intermediates in their own right and are found in various classes of organic compounds. The synthesis of carbonate esters from this compound and a phenol (B47542) proceeds via a Schotten-Baumann-type reaction, typically in a two-phase system or in the presence of a base like pyridine. mdpi.com
The reaction with a phenol can be generalized as: ArOH + ClCO₂C₆H₄CH₃ → ArOCO₂C₆H₄CH₃ + HCl
Research has demonstrated the synthesis of various carbonate esters with fatty acid-like structures from phenyl chloroformate and ω-hydroxycarboxylic acids, a process that can be extrapolated to this compound. mdpi.com The reactivity in these transformations is often governed by the electronic effects of the substituents on the phenol or alcohol. mdpi.com
Utility in Complex Molecule Construction
Beyond simple functional group interconversions, this compound is a key reagent in the strategic construction of more complex molecular architectures, including heterocyclic systems and molecules requiring specific carbon-carbon or carbon-heteroatom bond formations.
The reactivity of this compound allows for its incorporation into synthetic routes aimed at building heterocyclic frameworks. It can act as a linchpin, bringing together different fragments of a molecule or activating a substrate for an intramolecular cyclization reaction. For instance, by converting a hydroxyl or amino group into a p-tolyloxycarbonyl derivative, the electronic nature of that part of the molecule is altered, which can trigger subsequent ring-forming reactions. While specific examples directly citing this compound in the final cyclization step are nuanced, its role as an activating agent is a well-established synthetic strategy.
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. This compound contributes to these strategies primarily by activating hydroxyl and amino groups. ontosight.ai The resulting carbamates and carbonates can then participate in further transformations. For example, a phenolic carbonate can be a substrate in transition metal-catalyzed cross-coupling reactions, where the carbonate group acts as a leaving group, enabling the formation of a new C-C or C-heteroatom bond at that position.
The formation of C-N and C-O bonds is inherent in the synthesis of carbamates and carbonates, respectively. ontosight.ai More advanced strategies might involve the use of this compound to generate an intermediate that then undergoes a rearrangement or a coupling reaction to form a more complex bond. Palladium-catalyzed cross-coupling reactions are a major class of reactions for C-N, C-O, and C-S bond formation, and while direct coupling with chloroformates is less common, the functional groups they install can be crucial for subsequent steps. nih.gov
Role as a Phosgene (B1210022) Surrogate in Laboratory and Industrial Scale
Perhaps one of the most significant roles of this compound is its use as a safer alternative to phosgene. Phosgene (COCl₂) is a highly toxic, corrosive, and gaseous reagent that, while synthetically useful, presents significant handling and safety challenges. Liquid chloroformates like this compound, diphosgene (trichloromethyl chloroformate), and triphosgene (B27547) (bis(trichloromethyl) carbonate) are often used as phosgene equivalents because they are easier and safer to handle, transport, and store. researchgate.net
This compound can effectively deliver the carbonyl dichloride synthon in a controlled manner for various chemical transformations, such as the synthesis of carbamates, carbonates, and ureas. ontosight.airesearchgate.net This makes it an invaluable reagent in both academic research laboratories and large-scale industrial processes where safety and ease of handling are paramount. The use of such surrogates mitigates the risks associated with the high toxicity and volatility of phosgene, without compromising on the desired chemical reactivity for many applications.
Computational Chemistry and Theoretical Modeling for P Tolyl Chloroformate
Quantum Chemical Calculations of Molecular and Electronic Structure
The optimized geometry of aryl chloroformates reveals a generally planar arrangement of the phenyl ring and the chloroformate group. The key structural parameters, such as bond lengths and angles, are influenced by the electronic nature of the substituents. For p-tolyl chloroformate, the electron-donating nature of the methyl group is anticipated to slightly alter these parameters compared to unsubstituted phenyl chloroformate.
Table 1: Predicted Molecular Geometry Parameters for Aryl Chloroformates (Based on Phenyl Chloroformate Calculations)
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | ~1.19 Å |
| C-Cl Bond Length | ~1.79 Å |
| O-C(O) Bond Length | ~1.34 Å |
| C(aryl)-O Bond Length | ~1.40 Å |
| O-C=O Bond Angle | ~125° |
| Cl-C=O Bond Angle | ~110° |
Note: These values are approximations based on DFT calculations of phenyl chloroformate and may vary slightly for this compound.
The electronic structure is further elucidated by analyzing the distribution of electron density and the nature of the frontier molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. acs.orgmdpi.com A smaller gap generally suggests higher reactivity.
Mulliken population analysis can be employed to determine the partial atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. The carbonyl carbon is expected to carry a significant positive charge, making it the primary site for nucleophilic attack. The para-methyl group in this compound will likely increase the electron density in the aromatic ring compared to phenyl chloroformate, which could subtly influence the charge on the ester oxygen and the carbonyl carbon.
Table 2: Predicted Electronic Properties for Aryl Chloroformates (Based on Phenyl Chloroformate Calculations)
| Property | Predicted Value |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
| Dipole Moment | ~2.5 D |
Note: Specific energy values for HOMO, LUMO, and the gap are highly dependent on the computational method and basis set used. The dipole moment is an estimation for phenyl chloroformate.
Reaction Pathway Elucidation and Energy Profile Mapping
Theoretical modeling is instrumental in mapping the potential energy surfaces for reactions involving this compound, particularly its reactions with nucleophiles such as amines (aminolysis) and alcohols (alcoholysis). These studies help to elucidate the reaction mechanisms by identifying transition states and intermediates.
For the aminolysis of aryl chloroformates, two primary mechanistic pathways are generally considered: a concerted mechanism and a stepwise mechanism involving a tetrahedral intermediate. Computational studies on related systems, such as phenyl chloroformate, suggest that the reaction mechanism can be influenced by the nature of the nucleophile and the solvent. researchgate.net
In a concerted mechanism , the bond formation with the incoming nucleophile and the departure of the chloride leaving group occur simultaneously through a single transition state. In a stepwise mechanism , the reaction proceeds through a two-step process. First, the nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. This is followed by the collapse of this intermediate to expel the chloride ion and form the final product.
Energy profile mapping through computational methods allows for the calculation of the activation energies for each step. The relative energies of the transition states determine the rate-limiting step of the reaction. For many acyl substitution reactions, the formation of the tetrahedral intermediate is the rate-determining step.
Table 3: Hypothetical Energy Profile Data for the Aminolysis of this compound
| Reaction Coordinate | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0 |
| Transition State 1 (TS1) | +15 to +25 |
| Tetrahedral Intermediate | +5 to +10 |
| Transition State 2 (TS2) | +10 to +20 |
| Products | -10 to -20 |
Note: These are illustrative values. Actual activation energies and reaction enthalpies would require specific calculations for the reaction of this compound with a particular nucleophile.
The presence of the para-methyl group in this compound, being an electron-donating group, is expected to slightly decrease the electrophilicity of the carbonyl carbon compared to phenyl chloroformate. This could potentially lead to a higher activation barrier for nucleophilic attack.
Structure-Reactivity Relationships from Theoretical Perspectives
Theoretical studies provide a quantitative basis for understanding structure-reactivity relationships. For this compound, the key relationship is how the electronic properties, influenced by the tolyl group, affect its reactivity towards nucleophiles.
The electronic effect of the para-methyl group can be understood through Hammett parameters. The methyl group is an electron-donating group, which tends to destabilize the transition state for nucleophilic acyl substitution by reducing the partial positive charge on the carbonyl carbon. This would predict that this compound is slightly less reactive than phenyl chloroformate.
Computational studies can quantify these substituent effects by calculating the reaction barriers for a series of para-substituted aryl chloroformates. nih.gov A linear free-energy relationship (LFER) can often be established between the calculated activation energies and the Hammett constants of the substituents.
Furthermore, frontier molecular orbital theory provides a qualitative understanding of reactivity. The LUMO of this compound is expected to be localized primarily on the carbonyl group, specifically the C=O π* orbital. The energy of this LUMO will influence the ease of nucleophilic attack. The electron-donating methyl group will raise the energy of the LUMO slightly compared to phenyl chloroformate, which is consistent with a slight decrease in reactivity.
The nature of the transition states, as determined by computational methods, also offers insights. For a stepwise mechanism, the stability of the tetrahedral intermediate is a key factor. The electron-donating methyl group on the p-tolyl ring would slightly destabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate, which could also contribute to a higher activation energy for its formation.
Analytical Techniques and Methodologies for P Tolyl Chloroformate Research
Spectroscopic Characterization in Mechanistic and Synthetic Studies
Spectroscopy is indispensable for the structural elucidation of p-tolyl chloroformate and its derivatives. It provides fundamental insights into the molecular framework and is crucial for tracking chemical transformations during reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structure determination of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: In a typical ¹H NMR spectrum of this compound, the aromatic protons on the tolyl group would appear as a set of doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a para-substituted benzene (B151609) ring. The methyl (CH₃) protons would produce a distinct singlet signal in the aliphatic region (around δ 2.3 ppm).
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms. Key signals would include the carbonyl carbon of the chloroformate group (highly deshielded), the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), and the methyl carbon.
NMR is not only used for static structural confirmation but also serves as a powerful tool in mechanistic studies. By acquiring spectra over time, chemists can monitor the disappearance of reactant signals (e.g., this compound) and the concurrent appearance of product signals, providing kinetic data and insight into reaction pathways. nih.govnih.gov Furthermore, advanced 2D NMR techniques can establish connectivity between protons and carbons, confirming the precise structure of novel products derived from this compound. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) values based on standard NMR principles for organic compounds.
Nucleus Functional Group Predicted Chemical Shift (ppm) Multiplicity ¹H Aromatic Protons (ortho to -OCOCl) ~7.2 Doublet ¹H Aromatic Protons (meta to -OCOCl) ~7.3 Doublet ¹H Methyl Protons (-CH₃) ~2.4 Singlet ¹³C Carbonyl Carbon (-C=O) ~150 N/A ¹³C Aromatic Carbon (ipso, attached to O) ~149 N/A ¹³C Aromatic Carbon (ipso, attached to CH₃) ~137 N/A ¹³C Aromatic Carbons (CH) ~121-131 N/A ¹³C Methyl Carbon (-CH₃) ~21 N/A
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular weight: 170.59 g/mol ), MS is critical for confirming its identity and for identifying products in reaction mixtures. scbt.com In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint that helps in structural confirmation.
Key fragmentation pathways for this compound would likely involve the loss of the chlorine atom or the entire chloroformyl group (-COCl), leading to characteristic fragment ions. When coupled with a separation technique like gas chromatography (GC-MS), it allows for the identification of individual components in a complex mixture. nih.gov This is particularly useful in analyzing the outcomes of reactions where this compound is used as a reagent, enabling the identification of derivatized products, byproducts, and unreacted starting materials. nih.gov
Table 2: Key Mass Spectrometry Data for this compound
Parameter Value Molecular Formula C₈H₇ClO₂ Molecular Weight 170.59 g/mol Expected Molecular Ion Peak (M⁺) m/z 170/172 (due to ³⁵Cl/³⁷Cl isotopes) Potential Key Fragment Ion [M - Cl]⁺ Potential Key Fragment Ion [M - COCl]⁺
Chromatographic Separation and Quantification Approaches
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov For research involving this compound, both gas and liquid chromatography are vital for analysis and purification.
Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. This compound, being a relatively volatile liquid, is well-suited for GC analysis. GC is often used to assess the purity of this compound, with specifications often stating a purity of ≥96.0% as determined by GC. thermofisher.com
In practice, a sample is injected into the GC system, where it is vaporized and carried by a carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column. The time it takes for a compound to pass through the column (retention time) is a characteristic identifier. When coupled with a mass spectrometer (GC-MS), GC provides a powerful tool for both separating and identifying volatile species in a reaction mixture. core.ac.uk This is especially relevant when this compound is used in derivatization reactions to make other, less volatile molecules amenable to GC analysis. nih.gov
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is used to separate components of a mixture in a liquid mobile phase. Unlike GC, LC is not limited to volatile and thermally stable compounds. This makes it an ideal technique for monitoring the progress of reactions involving this compound, especially when the products or other reactants are non-volatile. core.ac.uk
By taking aliquots from a reaction mixture at different time intervals and analyzing them by LC, researchers can quantify the consumption of this compound and the formation of the desired product. This data is crucial for reaction optimization, helping to determine the optimal reaction time, temperature, and reagent stoichiometry. The choice of column (e.g., reversed-phase C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is tailored to the specific polarity of the reactants and products involved. sigmaaldrich.comresearchgate.net
Derivatization Methods Utilizing Chloroformates for Analytical Enhancement
One of the significant applications of chloroformates, including this compound, is as derivatizing agents in chemical analysis. Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a given analytical technique.
Chloroformates are widely used to derivatize polar compounds containing active hydrogens, such as amines (-NH₂), phenols, and alcohols (-OH), prior to GC-MS analysis. researchgate.netmdpi.com These polar functional groups often make the parent molecules non-volatile and prone to thermal degradation, rendering them unsuitable for GC. The reaction of a chloroformate with these functional groups replaces the active hydrogen with a carbamate (B1207046) or carbonate group, respectively. myskinrecipes.com This transformation achieves several analytical enhancements:
Increased Volatility: The resulting derivatives are typically less polar and more volatile, allowing them to be analyzed by GC.
Improved Thermal Stability: The derivatives are often more stable at the high temperatures used in the GC injection port and column.
Enhanced Detection: The derivatizing agent can introduce a specific chemical group that provides a strong and characteristic signal in the detector (e.g., a mass spectrometer), improving sensitivity and aiding in identification. nih.gov
For example, alkyl chloroformates like propyl and ethyl chloroformate are routinely used to derivatize amino acids and resveratrol (B1683913) for GC-MS analysis. nih.govmdpi.comnih.gov The p-tolyl group in this compound would introduce a stable aromatic moiety, yielding derivatives with distinct chromatographic and mass spectrometric properties, thereby facilitating their separation and confident identification.
Perspectives and Future Directions in P Tolyl Chloroformate Research
Development of Sustainable Synthetic Routes
The traditional synthesis of aryl chloroformates, including p-Tolyl chloroformate, heavily relies on the use of phosgene (B1210022). google.com Phosgene is an extremely toxic and hazardous gas, prompting a significant push towards developing safer and more environmentally benign synthetic methodologies. iupac.orgkobe-u.ac.jp This shift aligns with the core principles of green chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous chemicals. nih.gov
Key strategies in the development of sustainable routes include:
Phosgene Substitutes: The use of safer, manageable alternatives to phosgene gas is a primary focus. Triphosgene (B27547), a solid, and diphosgene, a liquid, are common substitutes that are easier to handle and dose accurately, reducing the risks associated with gaseous phosgene. iupac.orgresearchgate.net Research has demonstrated that alkyl and aryl chloroformates can be prepared in excellent yields by reacting alcohols directly with triphosgene under mild conditions, completely avoiding the use of phosgene gas. google.comjustia.com
Flow Chemistry and In Situ Generation: Modern synthetic techniques are being explored to minimize hazards. A "photo-on-demand" method allows for the in situ synthesis of chloroformates from chloroform, which serves as both the reagent and the solvent. organic-chemistry.org This process, activated by UV light, generates the reactive species only as needed, preventing the storage and transportation of highly toxic precursors and enhancing safety. kobe-u.ac.jporganic-chemistry.org
Alternative Carbonyl Sources: Research is ongoing into completely phosgene-free pathways. This includes exploring dimethyl carbonate (DMC) as a greener carbonylating agent. iupac.org While less reactive than phosgene, its use in conjunction with effective catalysts presents a promising avenue for sustainable chloroformate production. iupac.org Another approach involves the three-component coupling of carbon dioxide (CO2), amines, and alkyl halides, which can be facilitated by recoverable polymer-supported catalysts under mild conditions. chemistryviews.org
| Synthetic Approach | Key Reagents | Primary Advantages | Challenges |
|---|---|---|---|
| Traditional Method | p-Cresol (B1678582), Phosgene (gas) | High reactivity, established process | Extreme toxicity of phosgene, hazardous handling |
| Phosgene Substitutes | p-Cresol, Triphosgene (solid) | Improved safety, easier handling and storage researchgate.net | Lower reactivity compared to phosgene |
| Photo-on-Demand Synthesis | p-Cresol, Chloroform, O2, UV light | In situ generation of reactive species, enhanced safety kobe-u.ac.jporganic-chemistry.org | Requires specialized photoreactor equipment |
| Alternative Carbonylation | p-Cresol, CO2 or DMC, Catalyst | Avoids highly toxic reagents, utilizes renewable feedstock (CO2) iupac.orgchemistryviews.org | Requires development of highly efficient catalysts |
Exploration of Novel Catalytic Systems
The reactivity of this compound is the basis for its utility, particularly in the formation of carbamates and carbonates. Future research is focused on developing novel catalytic systems to enhance the efficiency, selectivity, and scope of these reactions. The goal is to perform transformations under milder conditions with lower catalyst loadings, which is both economically and environmentally beneficial.
Emerging areas of catalytic research relevant to this compound include:
Organocatalysis: The use of small, metal-free organic molecules as catalysts is a rapidly growing field. researchgate.net Proline sulfonamides and Takemoto's catalysts are examples of organocatalysts that have shown high efficacy in various C-C bond-forming reactions. mdpi.comnih.gov The application of similar bifunctional catalysts, which can activate both the electrophile (this compound) and the nucleophile (an amine or alcohol), could lead to highly enantioselective syntheses of chiral carbamates, which are valuable in the pharmaceutical industry. mdpi.com
Synergistic Catalysis: This approach combines two or more catalytic cycles to achieve transformations that are not possible with a single catalyst. mdpi.com For reactions involving this compound, a synergistic system might pair a Lewis acid to activate the chloroformate with a Lewis base to enhance the nucleophilicity of the amine or alcohol, enabling reactions to proceed at lower temperatures and with greater control.
Polymer-Supported Catalysts: Immobilizing catalysts on a solid support, such as a polymer, facilitates their separation from the reaction mixture, allowing them to be easily recovered and reused. chemistryviews.org This is a key principle of sustainable chemistry. For carbamate (B1207046) synthesis, a polymer-supported base like PS-DBU (polystyrene-supported 1,8-diazabicyclo[5.4.0]undec-7-ene) can be used to drive the reaction of this compound with an amine, followed by simple filtration to remove the catalyst for subsequent use. chemistryviews.org
Palladium-Catalyzed Reactions: While often used for cross-coupling, palladium catalysis has been adapted for carbamate synthesis. mit.edu Methodologies that couple aryl halides with sodium cyanate (B1221674) in the presence of an alcohol provide a direct route to N-aryl carbamates. mit.edu Adapting such systems to utilize this compound as a precursor could expand the toolbox for synthesizing complex carbamate structures.
| Catalytic System | Catalyst Type | Potential Application with this compound | Key Benefits |
|---|---|---|---|
| Organocatalysis | Proline derivatives, Cinchona alkaloids mdpi.com | Asymmetric synthesis of chiral carbamates | Metal-free, high enantioselectivity, mild conditions researchgate.net |
| Synergistic Catalysis | Combination of Lewis acids and bases mdpi.com | Enhanced reaction rates and selectivity | Access to novel reactivity, milder conditions |
| Polymer-Supported Catalysis | PS-DBU, immobilized amines | Efficient carbamate and carbonate synthesis | Catalyst recyclability, simplified purification chemistryviews.org |
| Palladium Catalysis | Palladium complexes with specialized ligands | Novel routes to complex N-aryl carbamates | Broad substrate scope, high functional group tolerance mit.edu |
Expansion into Emerging Areas of Chemical Science
While this compound is a well-established reagent, its unique reactivity is finding new applications in cutting-edge areas of chemical science, moving beyond its traditional role as a simple protecting group.
Bioconjugation and Drug Delivery: Bioconjugation is the process of linking molecules to biological systems, such as proteins or cells. springernature.comnih.gov this compound can act as a linker to attach drugs or imaging agents to biocompatible polymers like Poly(ethylene glycol) (PEG). nih.gov This creates polymer-drug conjugates designed to improve drug solubility, stability, and pharmacokinetic profiles. nih.gov The resulting carbamate linkage can be designed to be stable during circulation but cleavable at the target site, enabling controlled drug release. springernature.com
Advanced Polymer Science: The reactivity of this compound makes it a valuable monomer precursor for creating specialty polymers. researchgate.net Its reaction with bisphenols can yield polycarbonates with specific properties, such as high refractive index or thermal stability, useful in advanced materials. Furthermore, it can be used to modify the surface of existing polymers, introducing functional groups that alter their surface properties for applications in coatings, adhesives, or stimuli-responsive materials. youtube.com
Click Chemistry and Bioorthogonal Reactions: "Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.gov While not a direct participant in the most common "click" reaction (the copper-catalyzed azide-alkyne cycloaddition), this compound can be used to install functional handles onto molecules that are then used in subsequent bioorthogonal reactions. researchgate.net For example, it can be used to attach a protected amine or alcohol to a biomolecule; after deprotection, this new functional group can participate in selective labeling reactions within complex biological environments like living cells. nih.govresearchgate.netsemanticscholar.org This allows for precise tracking and imaging of biological processes. researchgate.net
| Emerging Area | Role of this compound | Specific Application | Scientific Impact |
|---|---|---|---|
| Bioconjugation & Drug Delivery | Linker or activating agent | Connecting drugs to polymers (e.g., PEG) to form prodrugs springernature.comnih.gov | Improved drug stability, targeted delivery, and controlled release |
| Advanced Polymer Science | Monomer precursor or surface modifier | Synthesis of specialty polycarbonates and functional polymers researchgate.net | Creation of materials with tailored optical, thermal, or responsive properties |
| Click Chemistry & Bioorthogonal Reactions | Introduction of functional handles | Enabling selective labeling of biomolecules in living systems nih.govsemanticscholar.org | Facilitates advanced in vivo imaging and the study of cellular processes researchgate.net |
Q & A
Basic Question: What safety protocols are critical when handling p-tolyl chloroformate in laboratory settings?
This compound is highly reactive and poses significant health risks, including severe irritation to skin/eyes and potential carcinogenicity. Key safety measures include:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage: Store in airtight containers away from moisture and light to prevent decomposition .
- Emergency Response: In case of exposure, rinse affected areas with water for 15 minutes and seek immediate medical attention. Neutralize spills with inert adsorbents like vermiculite .
Advanced Question: How can conflicting toxicity data (e.g., LC50 values) for chloroformates be resolved in risk assessment studies?
Discrepancies in toxicity metrics, such as the LC50 values reported for methyl chloroformate (13–18 ppm in rats vs. 88–103 ppm in other studies), arise from variations in experimental conditions (e.g., exposure duration, animal strain). To resolve contradictions:
- Statistical Re-analysis: Apply tools like probit analysis or logistic regression to harmonize data across studies .
- Cross-Validation: Compare results with structurally similar compounds (e.g., benzyl or phenyl chloroformates) to identify outliers .
- Mechanistic Studies: Investigate hydrolysis rates and metabolite profiles, as toxicity often correlates with reactive intermediate formation .
Basic Question: What analytical techniques are recommended for characterizing this compound and its derivatives?
- NMR Spectroscopy: Use H and C NMR to confirm molecular structure and purity. For example, H NMR of (E)-3-(p-tolyl)prop-2-en-1-ol synthesized via chloroformate intermediates shows distinct aromatic proton signals at δ 7.28–7.26 ppm .
- Mass Spectrometry (MS): High-resolution MS (e.g., QTOF-MS) identifies fragmentation patterns and validates derivatization efficiency .
- Chromatography: Pair gas chromatography (GC) or liquid chromatography (LC) with UV/fluorescence detectors for quantifying trace derivatives .
Advanced Question: How can Design of Experiments (DoE) optimize this compound-mediated derivatization for amino acid analysis?
DoE minimizes trial-and-error approaches by systematically varying parameters:
- Critical Factors: pH (6–9), reaction time (1–10 min), and molar ratios (chloroformate:amino acid = 1:1 to 1:5). For ethyl chloroformate, optimal derivatization occurs at pH 8.5 and 5-minute reaction time .
- Response Surface Methodology (RSM): Models interactions between variables to maximize yield. For example, Madsen et al. (2016) used RSM to achieve 95% derivatization efficiency for biomass hydrolysates .
- Validation: Cross-check results with internal standards (e.g., norvaline) and spiked recovery tests (target: 85–115% recovery) .
Basic Question: What are the primary research applications of this compound in synthetic chemistry?
- Peptide Synthesis: Acts as a protective agent for amino groups during solid-phase peptide synthesis .
- Polymer Chemistry: Modifies polymer backbones (e.g., polyurethanes) to introduce functional groups like hydroxyls or amines .
- Cross-Coupling Reactions: Facilitates Suzuki-Miyaura couplings to synthesize biaryl compounds, leveraging its tolyl group for steric stabilization .
Advanced Question: How can researchers address genotoxicity concerns when using this compound in long-term studies?
While direct genotoxicity data for this compound are limited, insights from related compounds (e.g., n-butyl chloroformate) suggest:
- Ames Test: Screen for mutagenicity in Salmonella typhimurium strains TA98/TA100. Negative results in analogous chloroformates indicate low risk .
- Chromosomal Aberration Assays: Use Chinese hamster V79 cells to detect clastogenicity. Ethyl chloroformate showed no aberrations at <10 μM .
- In Silico Modeling: Apply QSAR models (e.g., Toxtree) to predict reactivity with DNA based on electrophilicity indices .
Advanced Question: What methodologies enable tracing amino acid turnover in biological systems using this compound derivatization?
- Isotope Labeling: Combine C or N-labeled amino acids with chloroformate derivatization for GC-MS or LC-MS/MS analysis. For example, Qiu et al. (2007) traced glutamate metabolism in rat plasma with 98% isotopic enrichment .
- Microextraction Techniques: Use air-assisted liquid-liquid microextraction (AALLME) to pre-conjugate derivatives from urine/plasma, achieving detection limits of 0.1–0.5 ng/mL .
- Multi-Omics Integration: Correlate derivatized amino acid profiles with transcriptomic data to map metabolic pathways .
Basic Question: How should researchers mitigate hydrolysis of this compound during storage?
- Anhydrous Conditions: Store under inert gas (argon/nitrogen) with molecular sieves (3Å) to absorb moisture .
- Temperature Control: Keep at 2–8°C to slow degradation. Room-temperature storage reduces stability by 30% over 30 days .
- Stability Testing: Monitor via FT-IR for carbonyl peak shifts (e.g., C=O stretch at 1750–1800 cm) .
Advanced Question: What strategies reconcile divergent synthetic yields in this compound-mediated reactions?
Yield disparities often stem from solvent polarity or catalyst selection:
- Solvent Screening: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity, improving yields by 20–40% compared to THF .
- Catalyst Optimization: Use DMAP (4-dimethylaminopyridine) at 5 mol% to accelerate acylation. For example, Yamaguchi et al. (1988) achieved 85% yield in pyridine functionalization .
- Kinetic Profiling: Conduct time-course NMR to identify intermediate bottlenecks (e.g., carbamate vs. carbonate formation) .
Advanced Question: How do structural modifications of this compound influence its reactivity in organocatalysis?
- Electron-Withdrawing Groups: Substituents like nitro (-NO) at the para position increase electrophilicity, accelerating reactions by 2-fold .
- Steric Effects: Bulky groups (e.g., tert-butyl) reduce reaction rates but improve selectivity for primary amines over secondary ones .
- Solvent Effects: Low-polarity solvents (e.g., toluene) stabilize transition states, enhancing enantioselectivity in chiral derivatizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
